molecular formula C10H2Cl6 B3064421 1,2,3,5,6,8-Hexachloronaphthalene CAS No. 103426-95-5

1,2,3,5,6,8-Hexachloronaphthalene

Cat. No. B3064421
CAS RN: 103426-95-5
M. Wt: 334.8 g/mol
InChI Key: FQELOCOACCYGLL-UHFFFAOYSA-N
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Description

1,2,3,5,6,8-Hexachloronaphthalene is a type of polychlorinated naphthalene . It is used in various applications and is known for its high bioaccumulation and persistence .

Scientific Research Applications

Gas Chromatographic Isolation

1,2,3,5,6,8-Hexachloronaphthalene (HxCN) has been studied for its chromatographic isolation. Imagawa and Yamashita (1997) achieved the separation of two pairs of isomers, including 1,2,3,5,6,8-HxCN, using a GC column with a stationary phase containing cyclodextrin and β-cyclodextrin. This method allowed for the quantification of eight individual hexachloronaphthalene isomers among ten, demonstrating its utility in analytical chemistry (Imagawa & Yamashita, 1997).

Synthesis and Characterization

The synthesis of HxCN and other hexa- and heptachloronaphthalenes was explored by Haglund and Bergman (1989). They obtained HxCN from the reduction of decachloro-1,4-dihydronaphthalene with lithium aluminum hydride. This research contributes to the understanding of the chemical synthesis of complex polychlorinated compounds (Haglund & Bergman, 1989).

Environmental Toxicology

Several studies have examined the toxicological impact of HxCN in environmental contexts. For instance, Asplund et al. (1994) demonstrated that certain isomers of HxCN are selectively retained in rat liver and found in wildlife samples, indicating its bioaccumulation potential and environmental persistence (Asplund et al., 1994). Additionally, Kilanowicz et al. (2015) assessed the prenatal toxicity of HxCN in rats, revealing its potential for embryotoxic effects and highlighting the importance of understanding the environmental and health impacts of such compounds (Kilanowicz et al., 2015).

Safety and Hazards

1,2,3,5,6,8-Hexachloronaphthalene is considered hazardous. It may be fatal if swallowed and enters airways, cause skin and eye irritation, and may be harmful if inhaled .

properties

IUPAC Name

1,2,3,5,6,8-hexachloronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2Cl6/c11-4-2-6(13)8(14)3-1-5(12)9(15)10(16)7(3)4/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQELOCOACCYGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Cl)Cl)C(=CC(=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2Cl6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50145834
Record name 1,2,3,5,6,8-Hexachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50145834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103426-95-5
Record name Naphthalene, 1,2,3,5,6,8-hexachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103426955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,5,6,8-Hexachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50145834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,5,6,8-Hexachloronaphthalene
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1,2,3,5,6,8-Hexachloronaphthalene
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1,2,3,5,6,8-Hexachloronaphthalene
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Reactant of Route 5
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Reactant of Route 6
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